molecular formula C15H11NOS3 B405057 3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 324565-30-2

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B405057
CAS No.: 324565-30-2
M. Wt: 317.5g/mol
InChI Key: XZFUWESAUXPVMY-UKTHLTGXSA-N
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Description

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS Number: 324565-30-2) is a synthetic compound based on the 1,3-thiazolidin-4-one heterocyclic scaffold, a structure recognized for its diverse pharmacological potential . This compound has a molecular formula of C 15 H 11 NOS 3 and a molecular weight of 317.449 g/mol . It features a benzyl group at the N-3 position and a 2-thienylmethylene substituent at the C-5 position, creating a conjugated system that is characteristic of bioactive thiazolidinone derivatives . The 1,3-thiazolidin-4-one core is a privileged structure in medicinal chemistry, and molecules within this class have been extensively investigated for their biological activities . While specific biological data for this compound is limited in the public domain, structurally analogous 5-benzylidene-thiazolidinone derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains, including resistant pathogens like MRSA and P. aeruginosa . Furthermore, closely related (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs have been designed as potent competitive tyrosinase inhibitors , showing exceptional activity in inhibiting melanin production, which is relevant for anti-hyperpigmentation and skin-whitening research . The compound serves as a valuable building block for researchers in drug discovery and development, particularly for synthesizing and evaluating new agents with potential antimicrobial, antifungal, and enzyme-inhibitory activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5E)-3-benzyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS3/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUWESAUXPVMY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324565-30-2
Record name 3-BENZYL-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Preparation Methods

Base-Catalyzed Condensation of Benzyl Isothiocyanate

The most widely reported method involves the reaction of benzyl isothiocyanate with 2-thiophenecarboxaldehyde in the presence of a base. Triethylamine or morpholine serves as a catalyst, facilitating the formation of the exocyclic double bond through Knoevenagel condensation.

Typical Procedure :

  • Reactants : Benzyl isothiocyanate (1.0 equiv), 2-thiophenecarboxaldehyde (1.1 equiv).

  • Solvent : Anhydrous ethanol or acetonitrile.

  • Conditions : Reflux at 80°C for 6–12 hours under inert atmosphere.

  • Workup : Precipitation in ice-cold water, filtration, and recrystallization from ethanol or dioxane.

Yield : 60–75%.

Cyclization via Mercaptoacetic Acid

An alternative route employs mercaptoacetic acid to cyclize Schiff base intermediates. This method ensures regioselectivity for the thiazolidinone ring:

  • Step 1 : Synthesize the Schiff base by condensing benzylamine with 2-thiophenecarboxaldehyde.

  • Step 2 : React the Schiff base with mercaptoacetic acid in the presence of zinc chloride (ZnCl₂) at 100°C for 8 hours.

Key Data :

  • Catalyst : ZnCl₂ (10 mol%).

  • Solvent : Toluene or xylene.

  • Yield : 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is ideal for scaling up production while maintaining high purity:

Procedure :

  • Reactants : Benzyl isothiocyanate, 2-thiophenecarboxaldehyde, and morpholine.

  • Solvent : Ethanol or dimethylformamide (DMF).

  • Conditions : Microwave irradiation at 150 W, 120°C, for 15–20 minutes.

Advantages :

  • Time Reduction : 20 minutes vs. 12 hours (conventional).

  • Yield Increase : 82–88%.

Functionalization of Preformed Thiazolidinone Cores

Bromination and Subsequent Coupling

Bromine-mediated functionalization introduces the thienylmethylene group post-cyclization:

  • Step 1 : Synthesize 3-benzyl-2-thioxo-1,3-thiazolidin-4-one via cyclization of benzyl dithiocarbamate with chloroacetic acid.

  • Step 2 : Brominate at the 5-position using bromine in acetic acid.

  • Step 3 : Couple with 2-thienylmethylene via Suzuki-Miyaura cross-coupling.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Yield : 65–70%.

One-Pot Tandem Reactions

A streamlined approach combines condensation, cyclization, and functionalization in a single pot:

  • Reactants : Benzyl isothiocyanate, 2-thiophenecarboxaldehyde, mercaptoacetic acid.

  • Catalyst : p-Toluenesulfonic acid (p-TsOH).

  • Solvent : Ethanol.

  • Conditions : Reflux for 8 hours.

Yield : 70–75%.

Comparative Analysis of Synthesis Methods

Method Catalyst/Solvent Time Yield Purity
Conventional CondensationTriethylamine/EtOH12 hr60–75%95%
Microwave-AssistedMorpholine/DMF20 min82–88%98%
Bromination-CouplingPd(PPh₃)₄/AcOH24 hr65–70%90%
One-Pot Tandemp-TsOH/EtOH8 hr70–75%93%

Notes :

  • Microwave methods offer the highest efficiency but require specialized equipment.

  • Bromination-coupling is versatile for derivatives but involves toxic reagents.

Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S).

  • ¹H NMR (CDCl₃) : δ 7.73 ppm (vinyl proton, Z-configuration), δ 4.25 ppm (N-CH₂).

  • ¹³C NMR : δ 174.1 ppm (C=O), δ 201.9 ppm (C=S).

Purity Assessment

  • HPLC : ≥95% purity using C18 column, acetonitrile/water (70:30).

  • Elemental Analysis : C 56.8%, H 3.5%, N 4.4% (theoretical: C 56.7%, H 3.5%, N 4.4%).

Industrial-Scale Production Strategies

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced side reactions.

  • Conditions : Residence time 30 min, T = 120°C, pressure = 2 bar.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Ball-milling reactants with K₂CO₃ yields 78% product.

  • Biocatalysis : Lipase-catalyzed cyclization in ionic liquids (e.g., [BMIM][BF₄]).

Challenges and Optimization Opportunities

  • Stereochemical Control : The E/Z isomerism of the exocyclic double bond requires chiral catalysts or chromatographic separation.

  • Byproduct Formation : Over-condensation products (e.g., dithiocarbamates) necessitate careful stoichiometry.

  • Scale-Up Limitations : Microwave methods face energy consumption challenges at >1 kg batches .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or thienyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Substituted thiazolidinones with different functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and central nervous system cancers. A study reported that certain derivatives achieved over 80% inhibition against specific cancer cell lines .

Anti-inflammatory and Neuroprotective Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

This compound displays antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a potential candidate for developing new antimicrobial agents.

Materials Science

The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its properties can be tailored for applications in organic electronics and materials science.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineInhibition Percentage
AnticancerMOLT-4 (Leukemia)84.19%
AnticancerSF-295 (CNS Cancer)72.11%
AntimicrobialVarious Bacterial StrainsVaries
AntifungalFungal StrainsVaries

Table 2: Synthesis Conditions

ReactantsSolventTemperatureYield
Benzylamine + Thiophene AldehydeEthanolRefluxHigh Yield
Benzylamine + Carbon DisulfideMethanolRefluxHigh Yield

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer activity of derivatives based on the thiazolidinone scaffold against multiple cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced activity against leukemia cells .
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating promising results that warrant further exploration into its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Stereochemical and Crystallographic Differences

  • (E)-3-Allyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one (MUGFUR) :
    • The E-isomer exhibits an intramolecular C-H···S contact (d = 2.51 Å, angle = 133.4°), forming a pseudo-six-membered ring. Similar interactions are observed in analogs like JADVUI and GACVOY .
    • Comparison : The Z-configuration of the target compound may alter molecular packing and hydrogen-bonding networks, influencing solubility and stability.

Melting Points and Stability

  • High-Melting Derivatives :
    • (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (3i) melts >260°C, indicating high thermal stability .
    • Comparison : The thienylmethylene derivative’s melting point is unreported, but sulfur-rich heterocycles often exhibit moderate-to-high thermal stability, comparable to brominated analogs.

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Electron-withdrawing substituents (e.g., nitro, bromo) enhance enzyme inhibition by polarizing the benzylidene moiety .
    • Thienylmethylene Group : The sulfur atom in the thienyl ring may participate in hydrophobic interactions or coordinate with metal ions in biological targets, offering unique activity profiles .

Biological Activity

3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula: C15H11NOS3
  • Molecular Weight: 303.37 g/mol
  • CAS Number: 324565-30-2

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer properties of several thiazolidinone derivatives, including this compound. The compound was tested against human cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia).

Key Findings:

  • The compound showed selective cytotoxicity with IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells, indicating a potent anticancer effect compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .
  • Mechanistic studies suggested that the compound induces apoptosis through both intrinsic and extrinsic pathways, leading to cell death in malignant cells .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. In particular, this compound demonstrated significant antibacterial activity against various bacterial strains.

Case Study:
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been highlighted in various studies. The compound was shown to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophage cell lines.

Research Insights:

  • In vitro experiments indicated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in RAW264.7 macrophages .
  • The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is often influenced by their chemical structure. Modifications at different positions on the thiazolidinone ring can enhance or diminish their biological effects.

Compound VariationIC50 (µM)Activity Type
3-Benzyl variant8.5 - 14.9Anticancer
Other thiazolidinonesVariesAntimicrobial

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